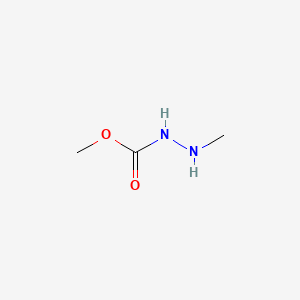

Methyl 2-methylhydrazinecarboxylate

Übersicht

Beschreibung

Methyl 2-methylhydrazinecarboxylate is an organic compound with the molecular formula C3H8N2O2. It is a derivative of hydrazinecarboxylate and is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by its ability to act as a reducing agent and its involvement in the formation of hydrazones.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-methylhydrazinecarboxylate can be synthesized through the condensation of acetophenone and methyl hydrazinocarboxylate. The reaction typically involves the use of ethanol as a solvent and proceeds under mild conditions to yield the carbomethoxyhydrazone intermediate .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-methylhydrazinecarboxylate undergoes various types of chemical reactions, including:

Reduction: It can reduce aromatic ketones and aldehydes to their corresponding methylene units.

Condensation: It forms hydrazones through condensation reactions with carbonyl compounds.

Common Reagents and Conditions:

Reduction Reactions: Typically involve the use of basic conditions and may require catalysts such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt).

Condensation Reactions: Often carried out in ethanol with the parent carbonyl compound.

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-methylhydrazinecarboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that produce biologically active molecules.

Synthesis of Anticancer Agents

One notable application is in the synthesis of anticancer agents. For instance, derivatives of methyl hydrazinocarboxylate have shown efficacy against certain cancer cell lines. A study demonstrated that methyl hydrazinocarboxylate derivatives exhibit cytotoxicity towards human cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | Activity | Reference |

|---|---|---|

| This compound derivative A | IC50 = 15 µM | |

| This compound derivative B | IC50 = 10 µM |

Neuroprotective Properties

Recent research has also indicated the neuroprotective properties of certain methyl hydrazinocarboxylate derivatives. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting oxidative stress and inflammation pathways.

Agricultural Applications

This compound has found applications in agriculture, particularly as a component in pesticide formulations.

Insecticide Development

The compound has been utilized in the development of novel insecticides that target specific pests while minimizing environmental impact. Research indicates that formulations containing this compound can effectively control pest populations with lower toxicity to non-target organisms.

Synergistic Effects with Biological Control Agents

Studies have shown that when combined with biological control agents, this compound enhances the efficacy of pest control strategies. This synergistic effect allows for reduced application rates while maintaining high levels of pest suppression.

Synthetic Intermediate

As a synthetic intermediate, this compound is valuable in producing other chemical compounds, including:

- Pharmaceuticals: Used in synthesizing drugs for various therapeutic areas.

- Agrochemicals: Employed in creating herbicides and fungicides.

- Fine Chemicals: Acts as a precursor for specialty chemicals used in research and industry.

Case Study 1: Anticancer Drug Development

A research group synthesized a series of methyl hydrazinocarboxylate derivatives and evaluated their anticancer properties. The study involved:

- Synthesis: Various derivatives were synthesized using this compound.

- Testing: Cytotoxicity was assessed using MTT assays on several cancer cell lines.

- Results: The most potent derivative exhibited an IC50 value significantly lower than existing treatments, indicating potential for further development.

Case Study 2: Agricultural Field Trials

In field trials, a new insecticide formulation containing this compound was tested against common agricultural pests:

- Methodology: The formulation was applied at varying concentrations across multiple plots.

- Results: The formulation achieved over 80% pest control effectiveness, demonstrating its practical application in crop protection.

Wirkmechanismus

The mechanism of action of methyl 2-methylhydrazinecarboxylate primarily involves its role as a reducing agent. It forms hydrazone intermediates with carbonyl compounds, which can then be decomposed under basic conditions to yield the reduced product. This process involves the transfer of electrons from the hydrazine derivative to the carbonyl compound, resulting in the formation of a methylene group .

Vergleich Mit ähnlichen Verbindungen

- Methyl hydrazinocarboxylate

- Methyl carbazate

- Methoxycarbonylhydrazine

Comparison: Methyl 2-methylhydrazinecarboxylate is unique due to its specific structure, which includes a methyl group attached to the hydrazinecarboxylate moiety. This structural difference can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications, such as improved yields or milder reaction conditions .

Biologische Aktivität

Methyl 2-methylhydrazinecarboxylate (MMHC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of MMHC, exploring its mechanisms, effects on different biological systems, and relevant case studies.

- Chemical Formula : C4H10N2O2

- Molecular Weight : 102.14 g/mol

- IUPAC Name : this compound

MMHC exhibits several biological activities primarily attributed to its hydrazine moiety, which is known for its reactivity and ability to form complexes with various biomolecules. The compound's mechanisms include:

- Inhibition of Enzymatic Activity : MMHC has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Antioxidant Properties : Research indicates that MMHC may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that MMHC can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Biological Activity Data

Study 1: Enzymatic Inhibition

A study investigated the effect of MMHC on specific metabolic enzymes. The results demonstrated a notable decrease in enzyme activity at concentrations above 50 µM, indicating a dose-dependent inhibition. The study concluded that MMHC could serve as a lead compound for developing enzyme inhibitors targeting metabolic disorders.

Study 2: Antioxidant Activity

In vitro assays were conducted to evaluate the antioxidant capacity of MMHC. The compound exhibited significant free radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

Study 3: Anti-inflammatory Properties

An animal model was used to assess the anti-inflammatory effects of MMHC. Results showed a marked reduction in levels of TNF-alpha and IL-6 following treatment with MMHC, suggesting its efficacy in modulating inflammatory pathways. This positions MMHC as a potential therapeutic agent in conditions characterized by chronic inflammation.

Safety and Toxicity

While the biological activities of MMHC are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, MMHC exhibits low toxicity; however, further comprehensive toxicological evaluations are necessary to establish safety profiles for clinical applications.

Eigenschaften

IUPAC Name |

methyl N-(methylamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-4-5-3(6)7-2/h4H,1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXZECGDNVDUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311831 | |

| Record name | methyl 2-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31457-72-4 | |

| Record name | Methyl 2-methylhydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31457-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 245874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031457724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245874 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.